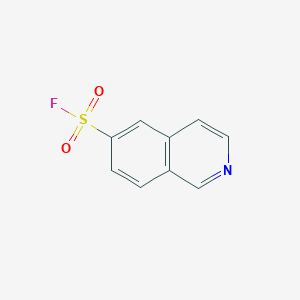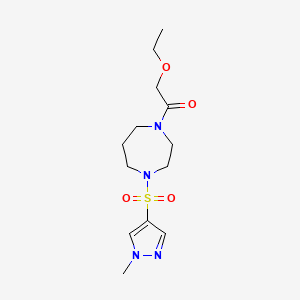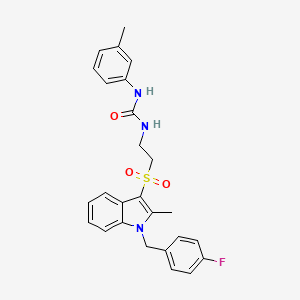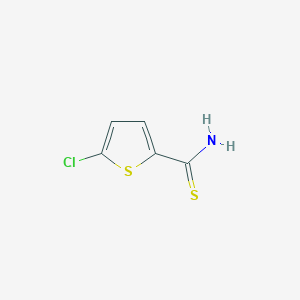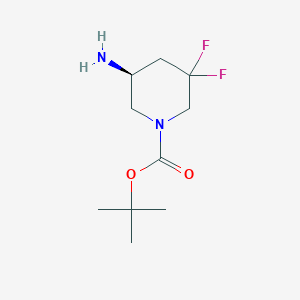
tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate is a chiral molecule that is relevant in the field of drug discovery and pharmaceutical chemistry. It is a derivative of piperidine, which is a common structural motif in many pharmaceutical agents. The presence of the tert-butyl group and the difluorinated substituents suggest that this compound could be an intermediate or a building block in the synthesis of more complex molecules with potential biological activity.
Synthesis Analysis
The synthesis of related tert-butyl substituted piperidine derivatives has been reported in several studies. For instance, the preparation of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates has been achieved through reactions with L-selectride, demonstrating the feasibility of synthesizing substituted piperidines with tert-butyl groups . Additionally, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of a protein tyrosine kinase inhibitor, has been described, which involves a series of steps including SN2 substitution, reduction, oxidation, and acylation, achieving a total yield of 80.2% . These methods could potentially be adapted for the synthesis of tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate by introducing the appropriate difluorinated substituents at the relevant positions on the piperidine ring.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as X-ray crystallography and DFT analyses. For example, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was determined, revealing intramolecular hydrogen bonding . These techniques could be applied to tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate to gain insights into its three-dimensional conformation and potential interactions.
Chemical Reactions Analysis
The tert-butyl group is known to be a versatile moiety in chemical reactions. It can serve as a protecting group for carboxylates, as seen in the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate . In the context of tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate, the tert-butyl group could similarly protect the carboxylate during synthetic transformations, while the amino group could participate in the formation of amides, Schiff bases, and other nitrogen-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted piperidines are influenced by the substituents present on the piperidine ring. For example, the synthesis of 2-amino-5-tert-butylpyridine and its oxidized analogues has shown improved physicochemical properties over 4-tert-butylaniline, which is important for drug-like properties . The difluorinated substituents on tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate would likely affect its lipophilicity, acidity/basicity, and overall stability, which are critical parameters in drug design and development.
Aplicaciones Científicas De Investigación
Cardioprotective Agents
The discovery of malonyl-CoA decarboxylase inhibitors highlights the application of tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate derivatives in developing cardioprotective agents. These inhibitors, including compounds like CBM-301940, have shown to significantly enhance cardiac efficiency and function in ischemia/reperfusion models, suggesting potential for treating ischemic heart diseases (Cheng et al., 2006).
Antibacterial Agents
Research on fluoronaphthyridines as antibacterial agents demonstrates the utility of tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate in synthesizing compounds with significant antibacterial activity. These studies have contributed to the identification of promising candidates for therapeutic agents with improved efficacy (Bouzard et al., 1992).
Structural and Synthetic Chemistry
The synthesis and characterization of derivatives, including their thermal, X-ray, and DFT analyses, illustrate the role of tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate in advancing the field of structural and synthetic chemistry. These studies provide insights into the molecular and crystal structures of related compounds, facilitating the development of new synthetic methods and materials (Çolak et al., 2021).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, derived from tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate, serve as versatile intermediates for the asymmetric synthesis of a wide range of amines. This methodology is pivotal for synthesizing enantioenriched amines, amino acids, and amino alcohols, highlighting its importance in pharmaceutical and organic chemistry (Ellman et al., 2002).
Safety And Hazards
Direcciones Futuras
The future research directions for this compound could involve exploring its potential biological activity, given the known activity of many piperidine derivatives. Additionally, further studies could investigate the influence of the tert-butyl and difluoro groups on the compound’s reactivity and properties .
Propiedades
IUPAC Name |
tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7(13)4-10(11,12)6-14/h7H,4-6,13H2,1-3H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFQRFDPXSAJPK-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC(C1)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

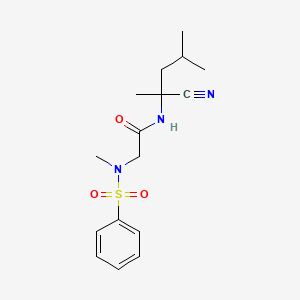
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2549765.png)

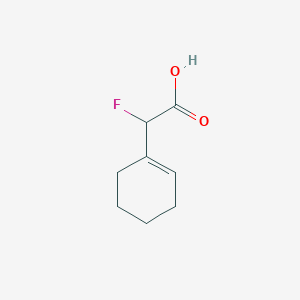
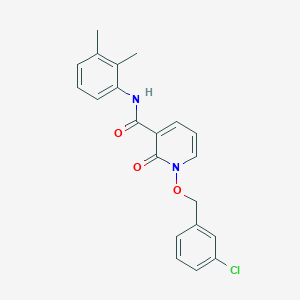
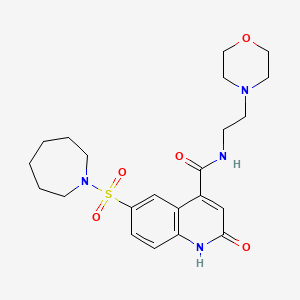
![1-[(4-bromophenyl)sulfonyl]-3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole](/img/structure/B2549771.png)
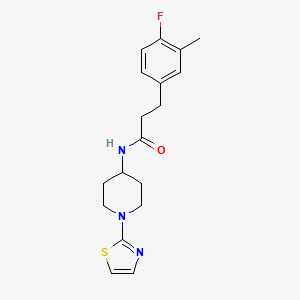
![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549775.png)

